Structural Differentiator: Increased Lipophilicity Due to 5-Methyl Substitution
The target compound demonstrates a calculated LogP of 2.64, which is significantly higher than the XLogP3 of 1.8 for its non-methylated analog, 2-(3,4-Dimethoxybenzoyl)pyridine (CAS 27693-42-1) . This 0.84 unit increase in LogP translates to a ~47% increase in lipophilicity, which is a critical determinant of passive membrane permeability and bioavailability in drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.64 |
| Comparator Or Baseline | 2-(3,4-Dimethoxybenzoyl)pyridine (CAS 27693-42-1) XLogP3 = 1.8 |
| Quantified Difference | Increase of 0.84 units (~47% increase in lipophilicity) |
| Conditions | Calculated values from vendor technical datasheets |
Why This Matters
This quantifiable difference in lipophilicity means the 5-methyl analog will exhibit different partitioning behavior in biological systems and is not a suitable substitute for the non-methylated compound in assays where permeability is a variable.
